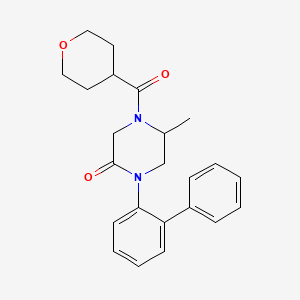
1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. P7C3 was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were studying neurogenesis in mice. Since then, P7C3 has been studied extensively for its neuroprotective properties and potential in treating neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
Compounds featuring piperazine linkers have shown significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. Notably, certain derivatives have demonstrated more effective biofilm inhibition activities than Ciprofloxacin, indicating potential applications in combating bacterial biofilms and infections (Mekky & Sanad, 2020).
Synthetic Chemistry
The inclusion of piperazine and morpholine moieties in the synthesis of various derivatives has been explored for enhancing the yield and efficiency of the synthetic methods. These studies underscore the versatility of these moieties in facilitating the synthesis of complex molecules, which could be leveraged in the development of new materials or pharmaceuticals (Bhat et al., 2018).
Heterocyclic Chemistry
The preparation and use of piperazinones and related compounds in heterocyclic chemistry have been detailed, with applications ranging from the development of new pharmaceuticals to materials science. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic structures, highlighting their importance in medicinal chemistry and drug development (Aparicio et al., 2006).
Anticonvulsant and Antimicrobial Activities
Research into the anticonvulsant and antimicrobial properties of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which share functional similarities with the compound , has shown promising results. These studies offer a foundation for further exploration into the potential therapeutic applications of such compounds (Aytemi̇r et al., 2004).
Novel Herbicidal Agents
The synthesis and application of novel herbicidal agents featuring piperazine-2,6-diones have been explored, with certain compounds displaying significant herbicidal activity. This research suggests the potential of piperazine derivatives in agricultural applications, providing a new approach to weed control (Li et al., 2005).
Propiedades
IUPAC Name |
5-methyl-4-(oxane-4-carbonyl)-1-(2-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-15-25(21-10-6-5-9-20(21)18-7-3-2-4-8-18)22(26)16-24(17)23(27)19-11-13-28-14-12-19/h2-10,17,19H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKXMOZMKXOGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2CCOCC2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)
![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)


![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)
![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)
